molecular formula C7H12ClNO B3367647 cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride CAS No. 1872371-83-9

cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride

Cat. No.: B3367647
CAS No.: 1872371-83-9
M. Wt: 161.63
InChI Key: VXGNCPOILAXTAM-KNCHESJLSA-N
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Description

Preparation Methods

The synthesis of cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride can be compared with other similar compounds such as:

  • Hexahydrocyclopenta[c]pyrrol-5-one hydrochloride
  • Octahydrocyclopenta[c]pyrrol-5-one hydrochloride

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical behavior .

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGNCPOILAXTAM-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
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cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
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cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
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cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
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cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
Reactant of Route 6
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride

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